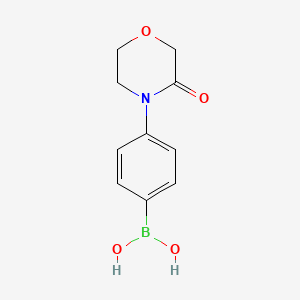
(4-(3-Oxomorpholino)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-Oxomorpholino)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a morpholino group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Oxomorpholino)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a morpholino compound. One common method is the Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of boronic acids often involves the electrophilic trapping of organometallic reagents with boric esters. For example, phenylboronic acid can be produced from phenylmagnesium bromide and trimethyl borate followed by hydrolysis . This method can be adapted for the synthesis of this compound by using appropriate starting materials.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Oxomorpholino)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .
Scientific Research Applications
(4-(3-Oxomorpholino)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(3-Oxomorpholino)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use in sensing and enzyme inhibition . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the morpholino group.
3-Formylphenylboronic acid: Another boronic acid derivative with a formyl group instead of a morpholino group.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
(4-(3-Oxomorpholino)phenyl)boronic acid is unique due to the presence of the morpholino group, which can impart additional reactivity and specificity in its interactions. This makes it particularly useful in applications where specific molecular recognition is required, such as in the development of sensors and enzyme inhibitors .
Properties
Molecular Formula |
C10H12BNO4 |
|---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
[4-(3-oxomorpholin-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO4/c13-10-7-16-6-5-12(10)9-3-1-8(2-4-9)11(14)15/h1-4,14-15H,5-7H2 |
InChI Key |
DGOIDTPTIGQICH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCOCC2=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


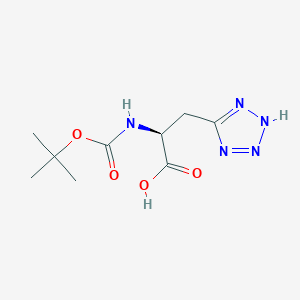
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
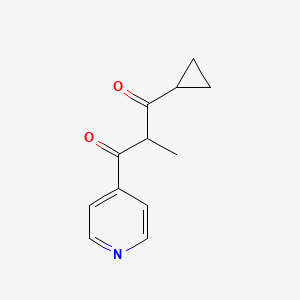
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)
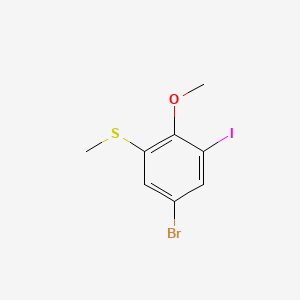
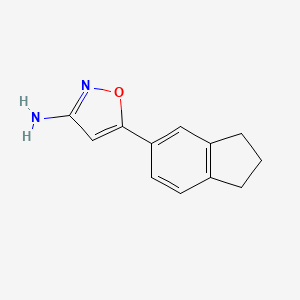

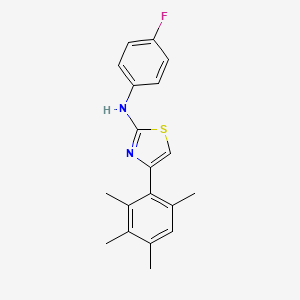
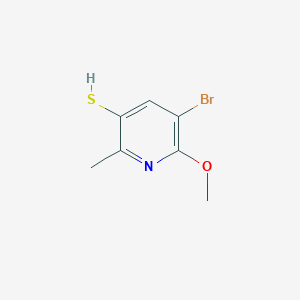
![3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B13483115.png)
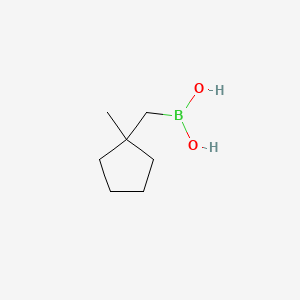
![Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate](/img/structure/B13483117.png)
